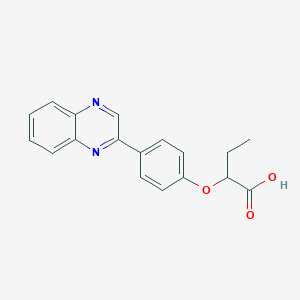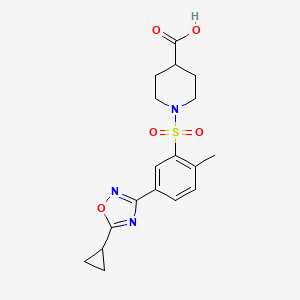![molecular formula C16H18ClN3O4S B7875820 5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride](/img/structure/B7875820.png)
5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride is a complex organic compound. It has garnered interest for its diverse reactivity and potential applications across various scientific domains. This compound is notable for its unique structure, which imparts specific chemical properties that can be exploited in synthetic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride typically involves multi-step procedures starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
Introduction of the azepan-1-ylcarbonyl group via acylation reactions.
Incorporation of the 2-methylbenzenesulfonyl chloride moiety through sulfonylation reactions using appropriate sulfonyl chloride reagents.
Industrial Production Methods
While the laboratory-scale synthesis is well-documented, scaling up to industrial production necessitates optimization of reaction conditions to enhance yield and purity. This involves:
Careful selection of catalysts to accelerate reaction rates.
Optimization of solvent systems to facilitate the reactions.
Implementation of purification techniques such as crystallization or chromatography to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride is known to participate in several types of reactions:
Substitution reactions: The sulfonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines or alcohols.
Reduction reactions: The oxadiazole ring can undergo reduction under specific conditions to yield corresponding amines.
Oxidation reactions: Various oxidative agents can modify the azepan-1-ylcarbonyl group to introduce new functional groups.
Common Reagents and Conditions
Substitution: Common nucleophiles (e.g., ammonia, primary or secondary amines) react under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon under hydrogen atmosphere.
Oxidation: Use of reagents like potassium permanganate or peracids for selective oxidation.
Major Products
Substitution reactions yield sulfonamide derivatives.
Reduction products include amines with modified oxadiazole rings.
Oxidation typically leads to ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, 5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride serves as a building block for constructing complex molecular architectures. It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Biology
The compound’s structural elements are investigated for their biological activity. Derivatives have shown promise as enzyme inhibitors, which can be applied in drug discovery and development for diseases such as cancer and bacterial infections.
Medicine
Due to its potential as a pharmacophore, this compound is studied for its therapeutic properties. Research includes its use as a starting material for drug candidates targeting specific proteins and enzymes.
Industry
In the industrial sector, it is explored for use in the development of novel materials with specific chemical and physical properties. These materials can be applied in fields ranging from polymer science to electronic materials.
Wirkmechanismus
Mechanism
The activity of 5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride in biological systems is primarily through its interaction with enzyme active sites. The azepan-1-ylcarbonyl group often mimics natural substrates, allowing the compound to bind and inhibit enzyme function.
Molecular Targets and Pathways
Specific pathways include inhibition of enzymes like proteases and kinases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can modulate their activity, leading to altered cellular functions and potentially therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride can be compared with structurally similar compounds such as:
5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazole derivatives.
Sulfonyl chloride compounds with varying aromatic rings.
Oxadiazole-based pharmacophores with different substituents.
Uniqueness
What sets this compound apart is its specific combination of an azepan-1-ylcarbonyl group and the oxadiazole ring, coupled with a benzenesulfonyl chloride moiety. This unique structure confers a distinct reactivity profile, making it a versatile tool in both synthetic and medicinal chemistry.
List of Similar Compounds
5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazole.
2-Methylbenzenesulfonyl chloride.
Azepane derivatives with various functional groups.
Eigenschaften
IUPAC Name |
5-[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11-6-7-12(10-13(11)25(17,22)23)14-18-15(24-19-14)16(21)20-8-4-2-3-5-9-20/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFJYVJSOKBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)N3CCCCCC3)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-(cyclopropylcarbonyl)-3,3-dimethyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875740.png)
![1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875751.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875759.png)
![3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid](/img/structure/B7875767.png)
![1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875775.png)


![5-[5-(azepan-1-ylcarbonyl)-4-methyl-1,3-thiazol-2-yl]-1,2-dimethyl-1H-pyrrole-3-sulfonyl chloride](/img/structure/B7875805.png)
![[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B7875808.png)
![3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7875814.png)
![1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875825.png)
![1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B7875834.png)
![2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride](/img/structure/B7875842.png)
![1-{6-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridazin-3-YL}piperidine-4-carboxylic acid](/img/structure/B7875850.png)
